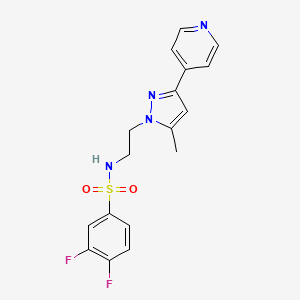

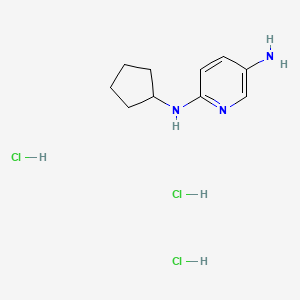

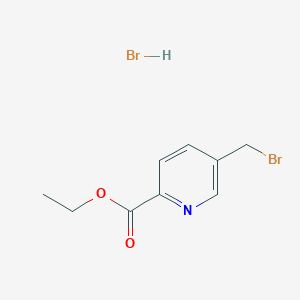

![molecular formula C9H10N2OS B2452566 [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol CAS No. 1400539-92-5](/img/structure/B2452566.png)

[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. The compound was first synthesized in the 1970s and has since been used to study the mechanisms of Parkinson's disease and to develop new treatments for the condition.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Self-Condensation Processes : N-Substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols, related to the chemical , undergo self-condensation to produce bis(thienopyrrolyl)methanes, showcasing their potential in organic synthesis and polymer chemistry (Torosyan et al., 2018).

- Formation of Heterocyclic Compounds : The molecule has relevance in the synthesis of various heterocyclic compounds, which are significant in pharmaceutical and medicinal chemistry. This is evidenced by the synthesis processes involving similar thiazole and pyrrole derivatives (Ande, 2012).

- Molecular Aggregation Studies : Similar compounds have been studied for their molecular aggregation behaviors in different solvents, which is crucial for understanding their physical and chemical properties in various environments (Matwijczuk et al., 2016).

Applications in Material Science

- Polymer Formation : The compound's derivatives are used in the production of polymers. For instance, treatment with N-bromosuccinimide can lead to the formation of polymers insoluble in organic solvents, hinting at applications in material sciences and engineering (Torosyan et al., 2019).

Biological and Medicinal Research

- Antimicrobial Properties : Derivatives of the compound have been studied for their antimicrobial activities, suggesting potential applications in developing new therapeutic tools and antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance (Hublikar et al., 2019).

Structural and Spectroscopic Analysis

- Crystallography and Spectroscopy : There's research focusing on the structural characterization of related compounds, which is fundamental in the development of new chemical entities for various applications. This includes studies on crystalline structures and spectroscopic properties (Zhu et al., 2014).

Synthetic Chemistry Applications

- Synthetic Chemistry : The compound and its derivatives play a crucial role in synthetic chemistry, serving as intermediates or reactants in the synthesis of complex molecules. This includes their use in the synthesis of various bi-heterocyclic compounds with potential pharmacological applications (Abbasi et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit enzymes such asEnoyl ACP Reductase and Dihydrofolate Reductase (DHFR) . These enzymes play crucial roles in fatty acid synthesis and DNA synthesis, respectively.

Biochemical Pathways

The inhibition of Enoyl ACP Reductase and DHFR can affect multiple biochemical pathways. For instance, the inhibition of Enoyl ACP Reductase disrupts fatty acid synthesis, which is essential for cell membrane formation. On the other hand, DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids. Therefore, its inhibition can disrupt DNA synthesis .

Result of Action

The inhibition of the aforementioned enzymes can lead to a variety of cellular effects. For instance, the disruption of fatty acid synthesis can affect the integrity of the cell membrane, while the inhibition of DNA synthesis can halt cell division . These effects can be beneficial in the context of treating diseases like cancer, where uncontrolled cell division is a major problem.

Eigenschaften

IUPAC Name |

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-7-8(6-12)13-9(10-7)11-4-2-3-5-11/h2-5,12H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQWDSJXKZJLAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

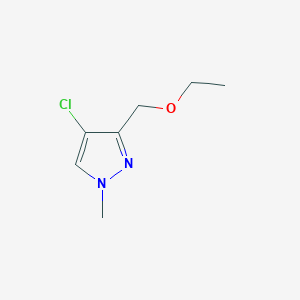

![N-(3,4-dichlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2452490.png)

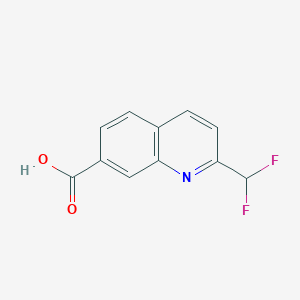

![2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2452495.png)

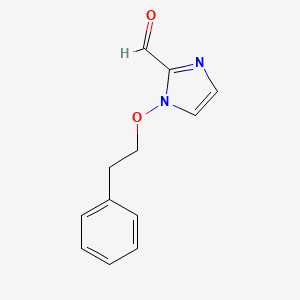

![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B2452499.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2452501.png)